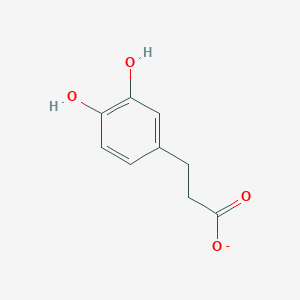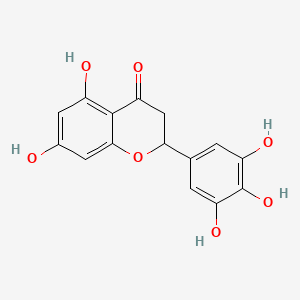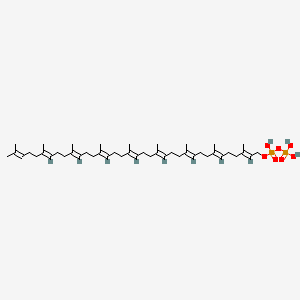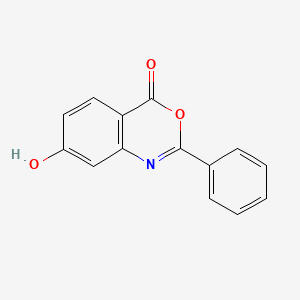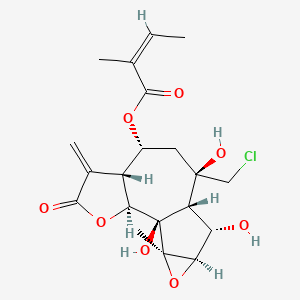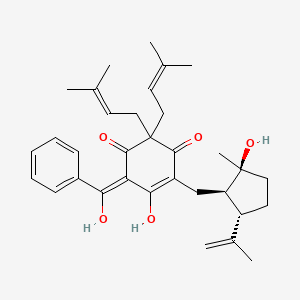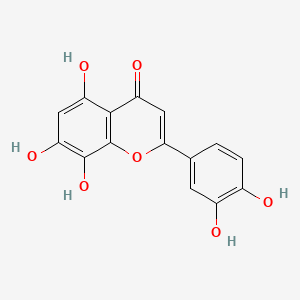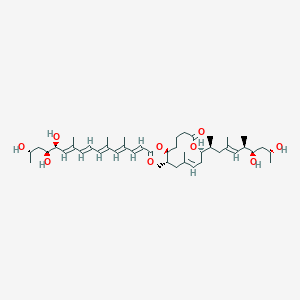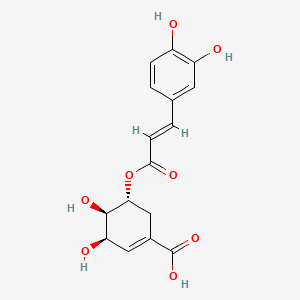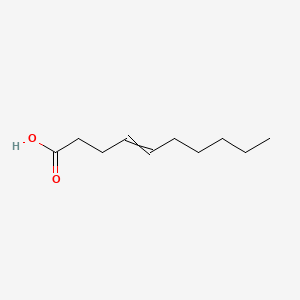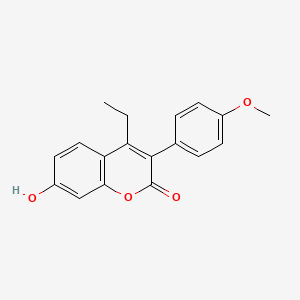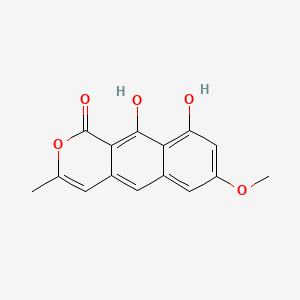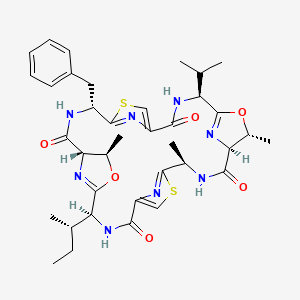
Patellamide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patellamide C is a cyclic peptide.
Applications De Recherche Scientifique
Biosynthesis and Genetic Aspects
- Patellamide C, along with patellamide A, is biosynthesized through a microcin-like pathway in Prochloron didemni, a cyanobacterial symbiont of Lissoclinum patella. This research revealed that the cyclic peptides of the patellamide class are encoded on a single open reading frame (ORF), highlighting a unique biosynthetic process involving heterocyclization and cleavage steps (Schmidt et al., 2005).
Chemical and Structural Properties
- Studies on patellamides, including patellamide C, have shown their selective metal binding properties. Patellamide C exhibits a strong preference for binding to Cu^2+ ions, suggesting its biological relevance as a metal-coordinating compound. This finding points towards potential ecological functions of patellamide-metal complexes (Morris et al., 2001).
Functional Insights and Potential Applications
- Patellamides, including patellamide C, are part of the cyanobactin group, a collection of cyanobacterial post-translationally modified ribosomal cyclic peptides. Research has indicated their potential catalytic functions that could be crucial in the ascidian-Prochloron symbiosis. The unique properties of patellamides make them subjects of interest for ecological and symbiotic studies (Baur et al., 2022).
Bioinorganic Chemistry Perspectives
- The coordination chemistry of patellamide C with Cu^2+ ions has been a subject of interest, exploring its potential metabolic roles. The study of patellamide-metal ion complexes can provide insights into their biological functions and applications in bioinorganic chemistry (Comba et al., 2017).
Conformational Studies
- Investigations into the conformational changes of patellamides upon metal binding have provided insights into their structural dynamics. These studies have implications for understanding the biological relevance and the intrinsic design features of patellamides, especially in relation to their coordination with metal ions (Milne et al., 2006).
Propriétés
Nom du produit |
Patellamide C |
|---|---|
Formule moléculaire |
C37H46N8O6S2 |
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-propan-2-yl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-8-18(4)27-35-45-29(21(7)51-35)33(49)39-23(14-22-12-10-9-11-13-22)37-41-25(16-53-37)30(46)42-26(17(2)3)34-44-28(20(6)50-34)32(48)38-19(5)36-40-24(15-52-36)31(47)43-27/h9-13,15-21,23,26-29H,8,14H2,1-7H3,(H,38,48)(H,39,49)(H,42,46)(H,43,47)/t18-,19+,20+,21+,23+,26-,27-,28-,29-/m0/s1 |
Clé InChI |
CFXBLGFMQUFLKS-FUEDQDKVSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6 |
SMILES canonique |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6 |
Synonymes |
patellamide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)
